5-(5-(4-Bromophenyl)-3-hydroxypentyl)-2-methoxyphenol
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Overview
Description
5-(5-(4-Bromophenyl)-3-hydroxypentyl)-2-methoxyphenol is an organic compound that features a bromophenyl group, a hydroxypentyl chain, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(4-Bromophenyl)-3-hydroxypentyl)-2-methoxyphenol typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol or acetonitrile, catalysts such as palladium or copper, and reagents like bromine or N-bromosuccinimide (NBS) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability, utilizing green chemistry principles where possible.
Chemical Reactions Analysis
Types of Reactions
5-(5-(4-Bromophenyl)-3-hydroxypentyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could introduce various functional groups, such as amines or ethers .
Scientific Research Applications
5-(5-(4-Bromophenyl)-3-hydroxypentyl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials, such as polymers or liquid crystals
Mechanism of Action
The mechanism of action of 5-(5-(4-Bromophenyl)-3-hydroxypentyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features but different functional groups.
2-Alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles: Compounds with a bromophenyl group and different heterocyclic structures.
Uniqueness
5-(5-(4-Bromophenyl)-3-hydroxypentyl)-2-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H21BrO3 |
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Molecular Weight |
365.3 g/mol |
IUPAC Name |
5-[5-(4-bromophenyl)-3-hydroxypentyl]-2-methoxyphenol |
InChI |
InChI=1S/C18H21BrO3/c1-22-18-11-6-14(12-17(18)21)5-10-16(20)9-4-13-2-7-15(19)8-3-13/h2-3,6-8,11-12,16,20-21H,4-5,9-10H2,1H3 |
InChI Key |
PASGUEVOCCSZEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(CCC2=CC=C(C=C2)Br)O)O |
Origin of Product |
United States |
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